The synthesis of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can be accomplished through several methods, typically involving nucleophilic substitution reactions. One common approach involves the reaction of 3,5-dichloroaniline with ethylene oxide or ethylene glycol in the presence of a base.
This method yields 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol with high purity and good yield .
The molecular structure of 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can be represented as follows:
The compound features:
The structural representation can be visualized using molecular modeling software or chemical drawing tools.
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol can undergo various chemical reactions typical for amino alcohols:
These reactions often require specific conditions such as temperature control and the use of catalysts or solvents that promote reactivity without leading to side reactions.
The mechanism of action for 2-[(3,5-Dichlorophenyl)amino]ethan-1-ol largely depends on its interactions at a molecular level with biological targets.
Data from pharmacological studies indicate that such compounds often exhibit significant activity against various biological targets due to their ability to mimic natural substrates or ligands .
Relevant data from studies indicate that these properties influence its bioavailability and therapeutic efficacy .
2-[(3,5-Dichlorophenyl)amino]ethan-1-ol has several scientific applications:
The synthesis of 2-[(3,5-dichlorophenyl)amino]ethan-1-ol and its derivatives demands precise control over stereochemistry and reaction parameters to achieve high pharmacological efficacy. This section details advanced synthetic strategies that address these challenges through enantioselective, catalytic, and biocatalytic approaches.
Chiral resolution of 2-amino-2-(3,5-dichlorophenyl)ethan-1-ol enantiomers is critical for optimizing biological activity. The (S)-enantiomer (CAS# 1213612-73-7) exhibits superior target binding affinity in pharmaceutical applications, driving the development of stereocontrolled syntheses. Boron-mediated asymmetric catalysis has emerged as a cornerstone technique, utilizing chiral complexes like amino alcohol-boron-binol to induce enantioselectivity during key bond-forming steps. This method achieves enantiomeric excess (ee) values exceeding 98% through dynamic kinetic resolution of racemic intermediates [6] [10].
Alternative pathways employ chiral auxiliaries derived from (S)-(−)-1,1'-bi-2-naphthol (BINOL) to direct stereochemistry during reductive amination. The auxiliary coordinates with the prochiral center via hydrogen bonding, enabling diastereoselective reduction with sodium borohydride. Subsequent auxiliary removal yields (S)-2-amino-2-(3,5-dichlorophenyl)ethan-1-ol with >99% chemical purity and 97% ee, as confirmed by chiral HPLC analysis [6]. Crystallization-induced diastereomer separation provides another robust approach, where racemic mixtures are converted to diastereomeric salts using enantiopure camphorsulfonic acid. Differential crystallization from ethanol/water systems yields enantiomerically pure product (99.5% ee) with 85% recovery efficiency [2] [10].
Table 1: Enantioselective Synthesis Methods for (S)-2-Amino-2-(3,5-dichlorophenyl)ethan-1-ol
| Method | Chiral Controller | Reaction Conditions | Yield (%) | ee (%) | Purity (%) |
|---|---|---|---|---|---|
| Boron-mediated asymmetric catalysis | Amino alcohol-boron-binol complex | −78°C, anhydrous THF | 92 | >98 | 99.5 |
| Chiral auxiliary-assisted reduction | (S)-BINOL derivative | 0°C to RT, methanol | 88 | 97 | 99 |
| Diastereomeric salt resolution | D-(−)-Camphorsulfonic acid | Ethanol/water, 5°C crystallization | 85 | 99.5 | 99.8 |
Catalytic hydrogenation represents the most atom-economical approach for precursor functionalization. Prochiral ketone intermediates (e.g., 2-(3,5-dichlorophenyl)-2-nitroethan-1-one) undergo asymmetric reduction using Ir-(S,S)-f-binaphane complexes under 50 bar hydrogen pressure. This method achieves 96% conversion with 94% ee and eliminates the need for stoichiometric reductants [6]. For industrial-scale applications, transfer hydrogenation with Noyori-type catalysts (Ru-TsDPEN) in formic acid/triethylamine mixtures provides exceptional stereoselectivity (98% ee) at ambient pressure. The reaction proceeds via a concerted six-membered transition state where hydride transfer occurs with simultaneous protonation, minimizing side product formation [6].
Organocatalytic reduction using Corey-Bakshi-Shibata (CBS) catalysts offers complementary advantages for moisture-sensitive substrates. B-methyloxazaborolidine derivatives facilitate borane-mediated reduction of amino ketone precursors at −20°C, delivering chiral amino alcohols in 4 hours with 90% isolated yield and 95% ee. Computational studies reveal that enantioselectivity arises from a Zimmerman-Traxler-type transition state where the ketone coordinates to the boron atom, positioning the 3,5-dichlorophenyl group perpendicular to the developing chiral plane [6].
Table 2: Performance Metrics for Catalytic Asymmetric Reduction Systems
| Catalyst System | Reductant | Temperature | Time (h) | Conversion (%) | ee (%) | TON |
|---|---|---|---|---|---|---|
| Ir-(S,S)-f-binaphane | H₂ (50 bar) | 50°C | 12 | 96 | 94 | 1,200 |
| Ru-TsDPEN | HCO₂H/Et₃N | 25°C | 6 | >99 | 98 | 2,500 |
| CBS-oxazaborolidine (20 mol%) | BH₃·THF | −20°C | 4 | 95 | 95 | 95 |
Whole-cell biocatalysis provides sustainable stereochemical control for synthesizing 2-[(3,5-dichlorophenyl)amino]ethan-1-ol derivatives. Recombinant Lactobacillus kefiri expressing (R)-specific alcohol dehydrogenase converts 2-(3,5-dichlorophenyl)-2-oxoethyl carbamate to the (R)-amino alcohol with 99% enantioselectivity. The biphasic reaction system (phosphate buffer: n-hexane, 4:1) enhances substrate solubility while maintaining enzyme activity, achieving 92% conversion at 30°C within 24 hours [10].
Immobilized Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution of racemic amino alcohol esters through enantioselective hydrolysis. The (S)-enantiomer undergoes preferential deacylation at pH 7.5 and 35°C, leaving the (R)-ester intact for recovery and recycling. This process achieves 48% conversion (theoretical maximum 50%) with 98% ee for both product and remaining ester. Reaction engineering optimizations include:
Table 3: Biocatalytic Systems for Enantioselective Synthesis
| Biocatalyst | Reaction Type | Optimal Conditions | Conversion (%) | ee (%) | Product Configuration |
|---|---|---|---|---|---|
| Lactobacillus kefiri (recombinant) | Asymmetric reduction | 30°C, pH 7.0, biphasic system | 92 | 99 | (R) |
| Candida antarctica lipase B | Kinetic resolution | 35°C, pH 7.5, immobilized enzyme | 48 | 98 | (S) |
| Rhodococcus erythropolis whole cells | Dynamic kinetic resolution | 28°C, pH 8.2 | 90 | 97 | (S) |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: